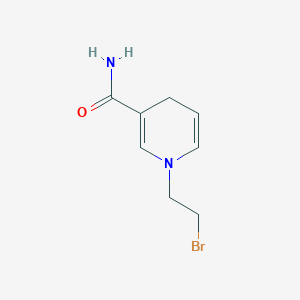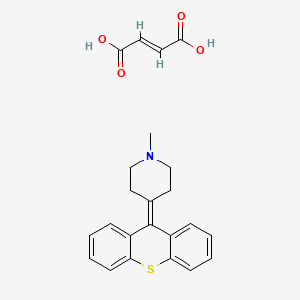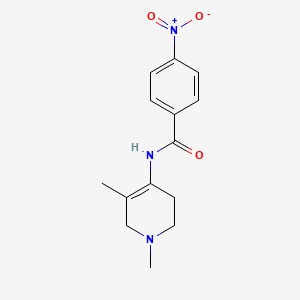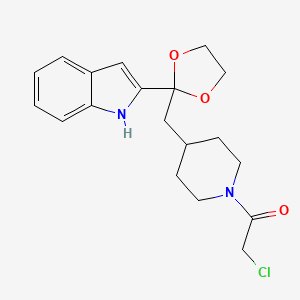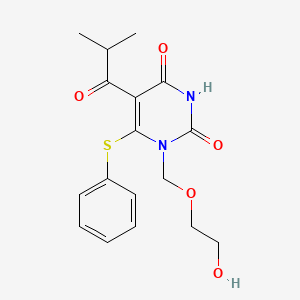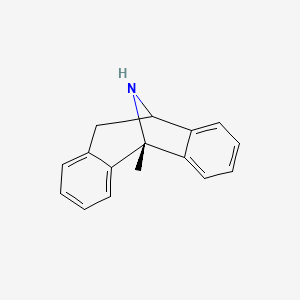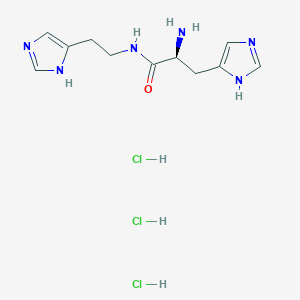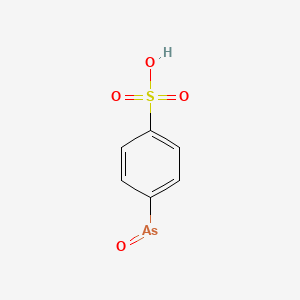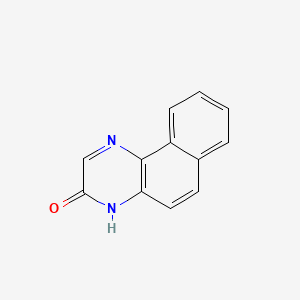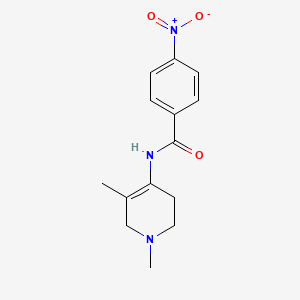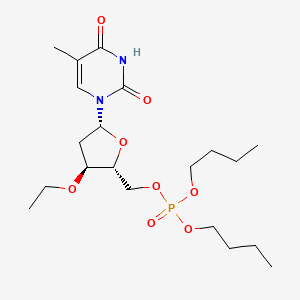
5'-Thymidylic acid, 3'-O-ethyl-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester is a chemical compound with the molecular formula C20H35N2O8P. It is a derivative of thymidine monophosphate, where the 3’-hydroxyl group is substituted with an ethyl group and the phosphate group is esterified with dibutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester typically involves the esterification of thymidine monophosphate. The process begins with the protection of the hydroxyl groups on the thymidine molecule. The 3’-hydroxyl group is then selectively ethylated using ethylating agents under controlled conditions. Following this, the phosphate group is esterified with dibutyl groups using appropriate esterification reagents .
Industrial Production Methods
In an industrial setting, the production of 5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product would be purified using techniques such as chromatography and crystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidine monophosphate and butanol.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The ethyl and dibutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Thymidine monophosphate and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in nucleotide metabolism and DNA synthesis.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA polymerase.
Pathways Involved: It can be incorporated into DNA during replication, potentially affecting DNA synthesis and repair processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine monophosphate: The parent compound without the ethyl and dibutyl modifications.
5-Methyl-dUMP: A derivative of thymidine monophosphate with a methyl group at the 5-position.
Deoxythymidine monophosphate: Another derivative with different esterification patterns.
Uniqueness
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester is unique due to its specific modifications, which confer distinct chemical and biological properties. The ethyl and dibutyl groups can influence the compound’s solubility, stability, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
130753-03-6 |
|---|---|
Formule moléculaire |
C20H35N2O8P |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
dibutyl [(2R,3S,5R)-3-ethoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H35N2O8P/c1-5-8-10-27-31(25,28-11-9-6-2)29-14-17-16(26-7-3)12-18(30-17)22-13-15(4)19(23)21-20(22)24/h13,16-18H,5-12,14H2,1-4H3,(H,21,23,24)/t16-,17+,18+/m0/s1 |
Clé InChI |
GQEGNAKXYDGYHG-RCCFBDPRSA-N |
SMILES isomérique |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OCC |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


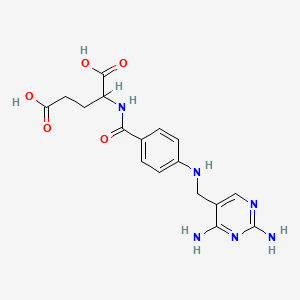
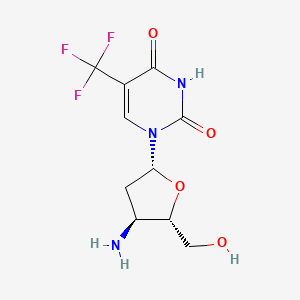
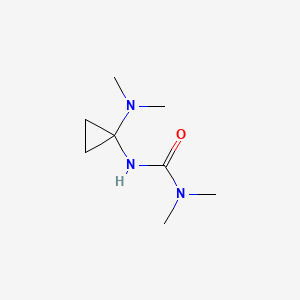
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
